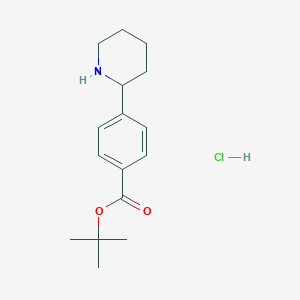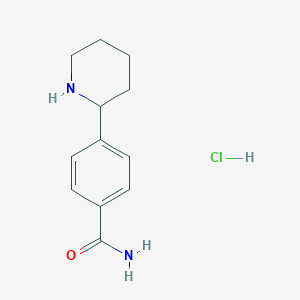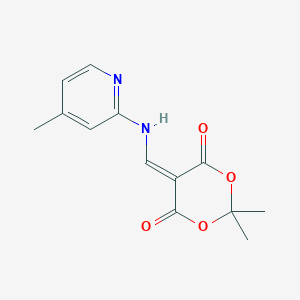
2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione
Descripción general
Descripción
2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione, also known as DMDD, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMDD is a member of the family of dioxane-based compounds and has been shown to exhibit a range of biochemical and physiological effects that make it an attractive candidate for use in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is not fully understood, but it is believed to involve the formation of a stable adduct between 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione and ROS. This adduct is highly fluorescent and can be used to detect ROS in living cells.
Biochemical and Physiological Effects:
2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to detect ROS, 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione has also been shown to exhibit antitumor activity, as well as anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione for use in laboratory experiments is its high selectivity for ROS. This makes it an ideal probe for the detection of ROS in living cells. However, one limitation of 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is its relatively short half-life, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione. One area of interest is the development of new and improved methods for synthesizing 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione. Another area of interest is the development of new applications for 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione, such as its use in the detection of other reactive species, such as reactive nitrogen species. Finally, there is also potential for the development of new derivatives of 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione with improved properties and selectivity.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione has been shown to selectively react with ROS, producing a fluorescent signal that can be detected and quantified.
Propiedades
IUPAC Name |
2,2-dimethyl-5-[[(4-methylpyridin-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-4-5-14-10(6-8)15-7-9-11(16)18-13(2,3)19-12(9)17/h4-7H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINSSOHMKPNQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC=C2C(=O)OC(OC2=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-2-cyano-N-cyclopropyl-2-({[(4-methylphenyl)sulfonyl]oxy}imino)acetamide](/img/structure/B3406109.png)




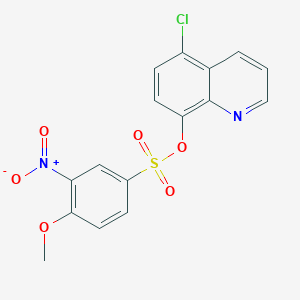
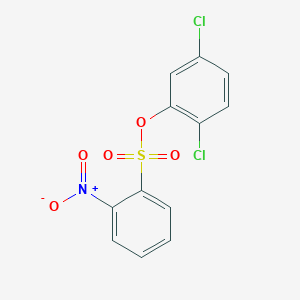
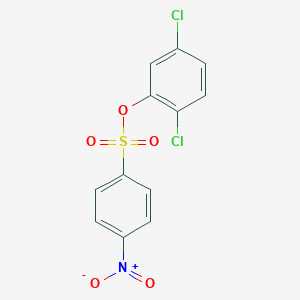

![2,2-Dimethyl-5-[(pyrimidin-2-ylamino)methylene]-1,3-dioxane-4,6-dione](/img/structure/B3406169.png)
